N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide
描述
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide, also known as AG-1478, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to a class of compounds known as tyrosine kinase inhibitors, which work by inhibiting the activity of specific enzymes involved in cell signaling pathways.
作用机制
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide works by inhibiting the activity of the EGFR, which is a receptor tyrosine kinase involved in cell signaling pathways. When EGFR is activated by its ligand, it initiates a cascade of signaling events that ultimately lead to cell proliferation and survival. N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide binds to the ATP-binding site of the EGFR and prevents its activation, thereby inhibiting the downstream signaling events and leading to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibits the activity of the EGFR in a dose-dependent manner, leading to a decrease in cell proliferation and an increase in apoptosis. In vivo studies have shown that N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibits tumor growth in various animal models of cancer, and also improves symptoms in animal models of autoimmune disorders and inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide for lab experiments is its high specificity for the EGFR. This allows researchers to selectively inhibit the activity of the EGFR without affecting other signaling pathways. Another advantage is its ability to penetrate cell membranes and reach its target inside the cell. However, one limitation of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide is its relatively short half-life, which requires frequent dosing in animal studies.
未来方向
There are several future directions for the study of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide. One potential direction is the development of more potent and selective tyrosine kinase inhibitors for the EGFR. Another direction is the study of the downstream signaling events that are affected by EGFR inhibition, which could lead to the identification of new therapeutic targets. Finally, the study of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide in combination with other anti-cancer agents or immunomodulatory agents could lead to improved therapeutic outcomes in cancer and autoimmune disorders.
科学研究应用
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, making N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide a promising anti-cancer agent.
In autoimmune disorders and inflammatory diseases, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of various cytokines and chemokines, which are involved in the inflammatory response. This inhibition leads to a decrease in inflammation and an improvement in symptoms, making N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide a potential therapeutic agent for these diseases.
属性
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-3-chloro-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-30-18-13-17(27-24(29)22-21(25)15-10-6-7-11-20(15)32-22)19(31-2)12-16(18)26-23(28)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGYHARPVTVDRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361674 | |
Record name | ST50618725 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
600122-28-9 | |
Record name | ST50618725 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。